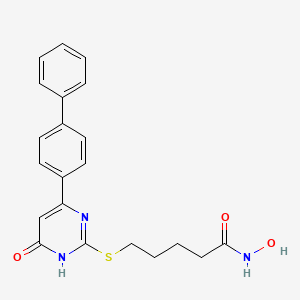

MC1742

描述

属性

IUPAC Name |

N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFVDNFTELWRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MC1742 in Sarcoma Stem Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcoma stem cells (SSCs) represent a subpopulation of cells within sarcomas that are responsible for tumor initiation, progression, chemoresistance, and relapse. The development of therapeutic strategies that specifically target SSCs is a critical unmet need in oncology. MC1742 has been identified as a potent histone deacetylase (HDAC) inhibitor with significant anti-cancer stem cell activity. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in sarcoma stem cells, based on its known inhibitory profile and the established roles of the targeted HDACs in sarcoma biology. We will delve into the effects of this compound on key signaling pathways, cellular processes, and provide detailed experimental protocols for investigating its activity.

Introduction to this compound and Histone Deacetylases in Sarcoma Stem Cells

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, including sarcomas, HDACs are often overexpressed and contribute to the silencing of tumor suppressor genes and the activation of oncogenic pathways.

Sarcoma stem cells, like other cancer stem cells, are characterized by their capacity for self-renewal and differentiation, which are processes tightly regulated by epigenetic mechanisms. Dysregulation of HDAC activity is implicated in the maintenance of the stem-like phenotype of SSCs, contributing to their resistance to conventional therapies.

This compound is a potent, broad-spectrum HDAC inhibitor. Its primary mechanism of action is the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This restores the expression of silenced tumor suppressor genes and modulates various signaling pathways, ultimately inducing growth arrest, apoptosis, and differentiation in cancer cells, including sarcoma stem cells[1].

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound against a panel of HDAC enzymes has been quantitatively determined, highlighting its potency and broad-spectrum nature.

| HDAC Isoform | IC50 (μM) |

| HDAC1 | 0.1 |

| HDAC2 | 0.11 |

| HDAC3 | 0.02 |

| HDAC6 | 0.007 |

| HDAC8 | 0.61 |

| HDAC10 | 0.04 |

| HDAC11 | 0.1 |

| Table 1: Inhibitory concentrations (IC50) of this compound against various HDAC isoforms. Data sourced from InvivoChem.[1] |

Core Mechanism of Action: Modulation of Key Signaling Pathways

While direct experimental evidence for this compound's effect on specific signaling pathways in sarcoma stem cells is not yet published, its mechanism can be inferred from its potent inhibition of Class I and IIb HDACs, which are known regulators of key stem cell signaling pathways.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for the self-renewal of both normal and cancer stem cells. In sarcoma stem cells, aberrant activation of this pathway is common. HDACs, particularly Class I HDACs (HDAC1, 2, 3, and 8), are known to be corepressors of Wnt target genes. By inhibiting these HDACs, this compound is hypothesized to increase the acetylation of histones at the promoters of Wnt pathway inhibitors (e.g., DKK1, Axin2), leading to their re-expression. This, in turn, would lead to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in stemness and proliferation (e.g., c-Myc, Cyclin D1).

Notch Pathway

The Notch signaling pathway is another critical regulator of stem cell fate, and its aberrant activation is observed in various sarcomas. HDACs are involved in the transcriptional regulation of Notch target genes. Inhibition of HDACs by this compound could lead to the acetylation of histones at the promoters of Notch inhibitors or the acetylation of non-histone proteins involved in the Notch signaling cascade, ultimately downregulating the expression of Notch target genes like HES1 and HEY1, which are critical for maintaining the undifferentiated state of SSCs.

Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is involved in embryonic development and is frequently reactivated in cancer, including sarcomas, where it contributes to the maintenance of cancer stem cells. HDACs, particularly HDAC1 and HDAC6, have been shown to be positive regulators of the Hh pathway. This compound, being a potent inhibitor of both HDAC1 and HDAC6, is expected to suppress Hh signaling. This could occur through the acetylation and subsequent degradation of key pathway components like Gli transcription factors, leading to the downregulation of Hh target genes involved in cell proliferation and survival.

Cellular Effects of this compound on Sarcoma Stem Cells

The modulation of the aforementioned signaling pathways by this compound culminates in several key cellular effects that contribute to its anti-sarcoma stem cell activity.

-

Induction of Apoptosis: By upregulating pro-apoptotic genes (e.g., Bax, Bak) and downregulating anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) through histone hyperacetylation, this compound is expected to induce programmed cell death in sarcoma stem cells.

-

Cell Cycle Arrest: this compound likely causes cell cycle arrest, primarily at the G1/S or G2/M checkpoints, by increasing the expression of cyclin-dependent kinase inhibitors such as p21 and p27.

-

Induction of Differentiation: By altering the epigenetic landscape, this compound can promote the expression of differentiation-associated genes, forcing sarcoma stem cells to exit their self-renewing state and differentiate into more mature, less malignant cell types.

-

Increased Acetylation of H3 and Tubulin: A direct biochemical consequence of this compound activity is the increased acetylation of histone H3, a marker of transcriptionally active chromatin, and α-tubulin, which can affect microtubule stability and cell motility[1].

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the mechanism of action of this compound in sarcoma stem cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This protocol is for the detection of changes in protein expression and post-translational modifications.

Materials:

-

Sarcoma stem cell line

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-catenin, anti-acetyl-H3, anti-acetyl-tubulin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed sarcoma stem cells and treat with various concentrations of this compound for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

Sarcoma Sphere Formation Assay

This assay assesses the self-renewal capacity of sarcoma stem cells.

Materials:

-

Sarcoma stem cells

-

This compound

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

Trypsin-EDTA

-

PBS

Procedure:

-

Cell Dissociation: Harvest sarcoma stem cells and dissociate into a single-cell suspension using trypsin-EDTA.

-

Cell Seeding: Seed a low density of cells (e.g., 1,000 cells/mL) in serum-free sphere medium in ultra-low attachment plates.

-

Treatment: Add various concentrations of this compound to the wells. Include a vehicle-treated control.

-

Incubation: Incubate the plates for 7-14 days to allow for sphere formation.

-

Sphere Counting and Measurement: Count the number of spheres (sarcospheres) per well and measure their diameter using a microscope.

-

Analysis: Calculate the sphere formation efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.

Flow Cytometry for Sarcoma Stem Cell Markers and Apoptosis

This protocol allows for the quantification of cell surface markers and apoptosis.

Materials:

-

Sarcoma stem cells

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against SSC markers (e.g., CD133, ALDH)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure for Stem Cell Marker Analysis:

-

Cell Treatment: Treat sarcoma stem cells with this compound as described previously.

-

Cell Harvesting: Harvest cells and wash with FACS buffer.

-

Antibody Staining: Incubate cells with fluorochrome-conjugated antibodies against SSC markers for 30 minutes on ice in the dark.

-

Washing: Wash cells to remove unbound antibodies.

-

Flow Cytometry: Resuspend cells in FACS buffer and analyze on a flow cytometer.

Procedure for Apoptosis Analysis:

-

Cell Treatment and Harvesting: Treat and harvest cells as above.

-

Annexin V/PI Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a promising therapeutic agent for targeting sarcoma stem cells due to its potent, broad-spectrum HDAC inhibitory activity. Its mechanism of action is likely multifaceted, involving the reactivation of tumor suppressor genes and the modulation of key signaling pathways critical for SSC self-renewal and survival, including the Wnt, Notch, and Hedgehog pathways. The expected cellular outcomes are the induction of apoptosis, cell cycle arrest, and differentiation of sarcoma stem cells. Further preclinical studies are warranted to fully elucidate the specific molecular mechanisms of this compound in various sarcoma subtypes and to guide its clinical development. The experimental protocols provided herein offer a framework for the detailed investigation of its efficacy and mechanism of action.

References

The Core Mechanism of MC1742 in Sarcoma Stem Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcoma stem cells (SSCs) represent a subpopulation of cells within sarcomas that are responsible for tumor initiation, progression, chemoresistance, and relapse. The development of therapeutic strategies that specifically target SSCs is a critical unmet need in oncology. MC1742 has been identified as a potent histone deacetylase (HDAC) inhibitor with significant anti-cancer stem cell activity. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in sarcoma stem cells, based on its known inhibitory profile and the established roles of the targeted HDACs in sarcoma biology. We will delve into the effects of this compound on key signaling pathways, cellular processes, and provide detailed experimental protocols for investigating its activity.

Introduction to this compound and Histone Deacetylases in Sarcoma Stem Cells

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, including sarcomas, HDACs are often overexpressed and contribute to the silencing of tumor suppressor genes and the activation of oncogenic pathways.

Sarcoma stem cells, like other cancer stem cells, are characterized by their capacity for self-renewal and differentiation, which are processes tightly regulated by epigenetic mechanisms. Dysregulation of HDAC activity is implicated in the maintenance of the stem-like phenotype of SSCs, contributing to their resistance to conventional therapies.

This compound is a potent, broad-spectrum HDAC inhibitor. Its primary mechanism of action is the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This restores the expression of silenced tumor suppressor genes and modulates various signaling pathways, ultimately inducing growth arrest, apoptosis, and differentiation in cancer cells, including sarcoma stem cells[1].

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound against a panel of HDAC enzymes has been quantitatively determined, highlighting its potency and broad-spectrum nature.

| HDAC Isoform | IC50 (μM) |

| HDAC1 | 0.1 |

| HDAC2 | 0.11 |

| HDAC3 | 0.02 |

| HDAC6 | 0.007 |

| HDAC8 | 0.61 |

| HDAC10 | 0.04 |

| HDAC11 | 0.1 |

| Table 1: Inhibitory concentrations (IC50) of this compound against various HDAC isoforms. Data sourced from InvivoChem.[1] |

Core Mechanism of Action: Modulation of Key Signaling Pathways

While direct experimental evidence for this compound's effect on specific signaling pathways in sarcoma stem cells is not yet published, its mechanism can be inferred from its potent inhibition of Class I and IIb HDACs, which are known regulators of key stem cell signaling pathways.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for the self-renewal of both normal and cancer stem cells. In sarcoma stem cells, aberrant activation of this pathway is common. HDACs, particularly Class I HDACs (HDAC1, 2, 3, and 8), are known to be corepressors of Wnt target genes. By inhibiting these HDACs, this compound is hypothesized to increase the acetylation of histones at the promoters of Wnt pathway inhibitors (e.g., DKK1, Axin2), leading to their re-expression. This, in turn, would lead to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in stemness and proliferation (e.g., c-Myc, Cyclin D1).

Notch Pathway

The Notch signaling pathway is another critical regulator of stem cell fate, and its aberrant activation is observed in various sarcomas. HDACs are involved in the transcriptional regulation of Notch target genes. Inhibition of HDACs by this compound could lead to the acetylation of histones at the promoters of Notch inhibitors or the acetylation of non-histone proteins involved in the Notch signaling cascade, ultimately downregulating the expression of Notch target genes like HES1 and HEY1, which are critical for maintaining the undifferentiated state of SSCs.

Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is involved in embryonic development and is frequently reactivated in cancer, including sarcomas, where it contributes to the maintenance of cancer stem cells. HDACs, particularly HDAC1 and HDAC6, have been shown to be positive regulators of the Hh pathway. This compound, being a potent inhibitor of both HDAC1 and HDAC6, is expected to suppress Hh signaling. This could occur through the acetylation and subsequent degradation of key pathway components like Gli transcription factors, leading to the downregulation of Hh target genes involved in cell proliferation and survival.

Cellular Effects of this compound on Sarcoma Stem Cells

The modulation of the aforementioned signaling pathways by this compound culminates in several key cellular effects that contribute to its anti-sarcoma stem cell activity.

-

Induction of Apoptosis: By upregulating pro-apoptotic genes (e.g., Bax, Bak) and downregulating anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) through histone hyperacetylation, this compound is expected to induce programmed cell death in sarcoma stem cells.

-

Cell Cycle Arrest: this compound likely causes cell cycle arrest, primarily at the G1/S or G2/M checkpoints, by increasing the expression of cyclin-dependent kinase inhibitors such as p21 and p27.

-

Induction of Differentiation: By altering the epigenetic landscape, this compound can promote the expression of differentiation-associated genes, forcing sarcoma stem cells to exit their self-renewing state and differentiate into more mature, less malignant cell types.

-

Increased Acetylation of H3 and Tubulin: A direct biochemical consequence of this compound activity is the increased acetylation of histone H3, a marker of transcriptionally active chromatin, and α-tubulin, which can affect microtubule stability and cell motility[1].

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the mechanism of action of this compound in sarcoma stem cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This protocol is for the detection of changes in protein expression and post-translational modifications.

Materials:

-

Sarcoma stem cell line

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-catenin, anti-acetyl-H3, anti-acetyl-tubulin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed sarcoma stem cells and treat with various concentrations of this compound for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

Sarcoma Sphere Formation Assay

This assay assesses the self-renewal capacity of sarcoma stem cells.

Materials:

-

Sarcoma stem cells

-

This compound

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

Trypsin-EDTA

-

PBS

Procedure:

-

Cell Dissociation: Harvest sarcoma stem cells and dissociate into a single-cell suspension using trypsin-EDTA.

-

Cell Seeding: Seed a low density of cells (e.g., 1,000 cells/mL) in serum-free sphere medium in ultra-low attachment plates.

-

Treatment: Add various concentrations of this compound to the wells. Include a vehicle-treated control.

-

Incubation: Incubate the plates for 7-14 days to allow for sphere formation.

-

Sphere Counting and Measurement: Count the number of spheres (sarcospheres) per well and measure their diameter using a microscope.

-

Analysis: Calculate the sphere formation efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.

Flow Cytometry for Sarcoma Stem Cell Markers and Apoptosis

This protocol allows for the quantification of cell surface markers and apoptosis.

Materials:

-

Sarcoma stem cells

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against SSC markers (e.g., CD133, ALDH)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure for Stem Cell Marker Analysis:

-

Cell Treatment: Treat sarcoma stem cells with this compound as described previously.

-

Cell Harvesting: Harvest cells and wash with FACS buffer.

-

Antibody Staining: Incubate cells with fluorochrome-conjugated antibodies against SSC markers for 30 minutes on ice in the dark.

-

Washing: Wash cells to remove unbound antibodies.

-

Flow Cytometry: Resuspend cells in FACS buffer and analyze on a flow cytometer.

Procedure for Apoptosis Analysis:

-

Cell Treatment and Harvesting: Treat and harvest cells as above.

-

Annexin V/PI Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a promising therapeutic agent for targeting sarcoma stem cells due to its potent, broad-spectrum HDAC inhibitory activity. Its mechanism of action is likely multifaceted, involving the reactivation of tumor suppressor genes and the modulation of key signaling pathways critical for SSC self-renewal and survival, including the Wnt, Notch, and Hedgehog pathways. The expected cellular outcomes are the induction of apoptosis, cell cycle arrest, and differentiation of sarcoma stem cells. Further preclinical studies are warranted to fully elucidate the specific molecular mechanisms of this compound in various sarcoma subtypes and to guide its clinical development. The experimental protocols provided herein offer a framework for the detailed investigation of its efficacy and mechanism of action.

References

MC1742 HDAC isoform specificity and IC50 values

An In-Depth Technical Guide to MC1742: HDAC Isoform Specificity and IC50 Values

Introduction

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] HDACs remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[3][4][5] By inhibiting these enzymes, this compound effectively increases the acetylation of key proteins like histone H3 and α-tubulin, which can induce growth arrest, apoptosis (programmed cell death), and cellular differentiation.[1][2] This activity makes this compound a compound of significant interest in cancer research, particularly for its effects on cancer stem cells (CSCs) in sarcoma.[1]

This guide provides a comprehensive overview of this compound, focusing on its inhibitory potency against various HDAC isoforms, the experimental methods used to determine this activity, and the signaling pathways involved.

Data Presentation: this compound HDAC Isoform Specificity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has been characterized as a potent inhibitor of Class I and Class IIb HDACs.[6] The tables below summarize the IC50 values for this compound against a panel of HDAC isoforms as reported by different sources. The variations in values may be attributed to different experimental conditions or assay formats.

Table 1: this compound IC50 Values (Source: R&D Systems / Tocris Bioscience)

| HDAC Isoform | IC50 (nM) | HDAC Class |

| HDAC6 | 7 | IIb |

| HDAC3 | 20 | I |

| HDAC10 | 40 | IIb |

| HDAC1 | 100 | I |

| HDAC2 | 110 | I |

| HDAC8 | 610 | I |

Data sourced from R&D Systems and Tocris Bioscience.[6]

Table 2: this compound IC50 Values (Source: MedchemExpress / Adooq Bioscience)

| HDAC Isoform | IC50 (µM) | IC50 (nM) | HDAC Class |

| HDAC6 | 0.007 | 7 | IIb |

| HDAC3 | 0.02 | 20 | I |

| HDAC10 | 0.04 | 40 | IIb |

| HDAC1 | 0.1 | 100 | I |

| HDAC11 | 0.1 | 100 | IV |

| HDAC2 | 0.11 | 110 | I |

| HDAC8 | 0.61 | 610 | I |

Data sourced from MedchemExpress and Adooq Bioscience.[1][2]

Experimental Protocols

The determination of HDAC inhibitor IC50 values typically involves biochemical or cell-based assays that measure the enzymatic activity of specific HDAC isoforms in the presence of varying concentrations of the inhibitor.

General Protocol for Fluorometric HDAC Activity Assay

Fluorometric assays are a common method for quantifying HDAC activity.[7] They utilize a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.

-

Reagent Preparation :

-

HDAC Enzyme : A purified, recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6) is diluted to a working concentration in assay buffer (e.g., Tris-based buffer, pH 8.0, containing NaCl and glycerol).[8]

-

Inhibitor (this compound) : this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final concentrations for testing.[6]

-

Substrate : A fluorogenic substrate, such as an acetylated peptide conjugated to a fluorescent dye like 7-amino-4-methylcoumarin (B1665955) (AMC), is prepared in assay buffer.[7][9]

-

Developer : A developer solution, typically containing a protease like trypsin, is prepared. The developer cleaves the deacetylated substrate to release the fluorescent group.[9]

-

-

Assay Procedure :

-

The HDAC enzyme and the inhibitor (this compound at various concentrations) are pre-incubated in a 96- or 384-well plate for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.[10]

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30-60 minutes).

-

The reaction is stopped by adding the developer solution. This step also initiates the release of the fluorophore from the deacetylated substrate.

-

The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~355/460 nm for AMC).[7]

-

-

Data Analysis :

-

The fluorescence intensity is plotted against the logarithm of the inhibitor concentration.

-

A dose-response curve is generated, and the IC50 value is calculated as the concentration of this compound that reduces the HDAC enzyme activity by 50%.

-

Below is a workflow diagram illustrating this process.

Signaling Pathways and Mechanism of Action

HDAC inhibitors like this compound exert their effects by altering the acetylation status of a wide range of proteins, which in turn modulates multiple cellular signaling pathways.[5][11] The primary mechanism involves the relaxation of chromatin structure, allowing transcription factors to access DNA and activate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[4]

Key pathways affected include:

-

Cell Cycle Regulation : HDACs are involved in repressing genes that halt the cell cycle, such as p21. Inhibition of HDACs can lead to the expression of these genes, causing cell cycle arrest, often at the G1/S or G2/M transition.[12]

-

Apoptosis Induction : HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can upregulate the expression of pro-apoptotic proteins (e.g., Bak, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2).

-

Non-Histone Protein Acetylation : this compound's inhibition of HDAC6 is particularly noteworthy. HDAC6's primary substrate is α-tubulin, a key component of the cytoskeleton. Hyperacetylation of α-tubulin can disrupt microtubule dynamics, affecting cell motility, division, and protein trafficking. Increased acetyl-tubulin is a well-established marker of HDAC6 inhibition.[1][2]

The diagram below illustrates the general mechanism of action for an HDAC inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]

- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 8. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

MC1742 HDAC isoform specificity and IC50 values

An In-Depth Technical Guide to MC1742: HDAC Isoform Specificity and IC50 Values

Introduction

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[3][4][5] By inhibiting these enzymes, this compound effectively increases the acetylation of key proteins like histone H3 and α-tubulin, which can induce growth arrest, apoptosis (programmed cell death), and cellular differentiation.[1][2] This activity makes this compound a compound of significant interest in cancer research, particularly for its effects on cancer stem cells (CSCs) in sarcoma.[1]

This guide provides a comprehensive overview of this compound, focusing on its inhibitory potency against various HDAC isoforms, the experimental methods used to determine this activity, and the signaling pathways involved.

Data Presentation: this compound HDAC Isoform Specificity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has been characterized as a potent inhibitor of Class I and Class IIb HDACs.[6] The tables below summarize the IC50 values for this compound against a panel of HDAC isoforms as reported by different sources. The variations in values may be attributed to different experimental conditions or assay formats.

Table 1: this compound IC50 Values (Source: R&D Systems / Tocris Bioscience)

| HDAC Isoform | IC50 (nM) | HDAC Class |

| HDAC6 | 7 | IIb |

| HDAC3 | 20 | I |

| HDAC10 | 40 | IIb |

| HDAC1 | 100 | I |

| HDAC2 | 110 | I |

| HDAC8 | 610 | I |

Data sourced from R&D Systems and Tocris Bioscience.[6]

Table 2: this compound IC50 Values (Source: MedchemExpress / Adooq Bioscience)

| HDAC Isoform | IC50 (µM) | IC50 (nM) | HDAC Class |

| HDAC6 | 0.007 | 7 | IIb |

| HDAC3 | 0.02 | 20 | I |

| HDAC10 | 0.04 | 40 | IIb |

| HDAC1 | 0.1 | 100 | I |

| HDAC11 | 0.1 | 100 | IV |

| HDAC2 | 0.11 | 110 | I |

| HDAC8 | 0.61 | 610 | I |

Data sourced from MedchemExpress and Adooq Bioscience.[1][2]

Experimental Protocols

The determination of HDAC inhibitor IC50 values typically involves biochemical or cell-based assays that measure the enzymatic activity of specific HDAC isoforms in the presence of varying concentrations of the inhibitor.

General Protocol for Fluorometric HDAC Activity Assay

Fluorometric assays are a common method for quantifying HDAC activity.[7] They utilize a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.

-

Reagent Preparation :

-

HDAC Enzyme : A purified, recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6) is diluted to a working concentration in assay buffer (e.g., Tris-based buffer, pH 8.0, containing NaCl and glycerol).[8]

-

Inhibitor (this compound) : this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final concentrations for testing.[6]

-

Substrate : A fluorogenic substrate, such as an acetylated peptide conjugated to a fluorescent dye like 7-amino-4-methylcoumarin (AMC), is prepared in assay buffer.[7][9]

-

Developer : A developer solution, typically containing a protease like trypsin, is prepared. The developer cleaves the deacetylated substrate to release the fluorescent group.[9]

-

-

Assay Procedure :

-

The HDAC enzyme and the inhibitor (this compound at various concentrations) are pre-incubated in a 96- or 384-well plate for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.[10]

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30-60 minutes).

-

The reaction is stopped by adding the developer solution. This step also initiates the release of the fluorophore from the deacetylated substrate.

-

The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~355/460 nm for AMC).[7]

-

-

Data Analysis :

-

The fluorescence intensity is plotted against the logarithm of the inhibitor concentration.

-

A dose-response curve is generated, and the IC50 value is calculated as the concentration of this compound that reduces the HDAC enzyme activity by 50%.

-

Below is a workflow diagram illustrating this process.

Signaling Pathways and Mechanism of Action

HDAC inhibitors like this compound exert their effects by altering the acetylation status of a wide range of proteins, which in turn modulates multiple cellular signaling pathways.[5][11] The primary mechanism involves the relaxation of chromatin structure, allowing transcription factors to access DNA and activate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[4]

Key pathways affected include:

-

Cell Cycle Regulation : HDACs are involved in repressing genes that halt the cell cycle, such as p21. Inhibition of HDACs can lead to the expression of these genes, causing cell cycle arrest, often at the G1/S or G2/M transition.[12]

-

Apoptosis Induction : HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can upregulate the expression of pro-apoptotic proteins (e.g., Bak, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2).

-

Non-Histone Protein Acetylation : this compound's inhibition of HDAC6 is particularly noteworthy. HDAC6's primary substrate is α-tubulin, a key component of the cytoskeleton. Hyperacetylation of α-tubulin can disrupt microtubule dynamics, affecting cell motility, division, and protein trafficking. Increased acetyl-tubulin is a well-established marker of HDAC6 inhibition.[1][2]

The diagram below illustrates the general mechanism of action for an HDAC inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]

- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 8. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

The Biological Activity of MC1742 on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1742 is a potent, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer activity, particularly against sarcoma cancer stem cells (CSCs). By inhibiting a broad range of HDAC isoforms, this compound induces an increase in the acetylation of histone and non-histone proteins, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. This technical guide provides a comprehensive overview of the biological activity of this compound on cancer cell lines, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.

HDAC inhibitors have emerged as a promising class of anti-cancer agents. By preventing the deacetylation of histones, these molecules can restore the expression of silenced tumor suppressor genes, leading to a variety of anti-tumor effects. This compound is a novel hydroxamate-based HDAC inhibitor with potent activity against multiple HDAC isoforms.[1][2][3] This document synthesizes the current knowledge on the biological effects of this compound on cancer cell lines, with a focus on sarcoma CSCs.

Quantitative Data Summary

HDAC Inhibitory Activity

This compound has been shown to be a potent inhibitor of several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) for this compound against a panel of recombinant human HDAC enzymes are presented in Table 1.[1][2][3]

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 100 |

| HDAC2 | 110 |

| HDAC3 | 20 |

| HDAC6 | 7 |

| HDAC8 | 610 |

| HDAC10 | 40 |

| HDAC11 | 100 |

| Table 1: Inhibitory Activity of this compound against HDAC Isoforms. The IC50 values demonstrate the potent and broad-spectrum inhibitory activity of this compound.[1][2][3] |

Anti-proliferative Activity on Cancer Cell Lines

(Note: A comprehensive table of IC50 values for this compound against various cancer cell lines would be included here if the data were publicly available.)

Induction of Apoptosis in Sarcoma Cancer Stem Cells

This compound has been observed to induce apoptosis in sarcoma CSCs in a dose-dependent manner.[4] Treatment with this compound leads to characteristic morphological changes of apoptosis, including chromatin condensation and nuclear fragmentation.

(Note: A table summarizing the percentage of apoptotic cells in different sarcoma CSC lines (e.g., MG-63, A204, Ewing's sarcoma) at various concentrations and time points of this compound treatment would be presented here if the quantitative data were available.)

Cell Cycle Arrest in Sarcoma Cancer Stem Cells

The effect of this compound on the cell cycle distribution of sarcoma CSCs has not been quantitatively detailed in available literature. As an HDAC inhibitor, it is hypothesized to cause cell cycle arrest, a common mechanism for this class of drugs.

(Note: A table detailing the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound would be included here based on future experimental findings.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Hoechst 33342 Staining)

This protocol is for the morphological assessment of apoptosis.

-

Cell Culture and Treatment: Grow sarcoma CSCs on glass coverslips in a 24-well plate. Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 48 hours.

-

Cell Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells twice with PBS and then stain with 1 µg/mL Hoechst 33342 solution in PBS for 10 minutes in the dark.

-

Mounting and Visualization: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

-

Quantification: To quantify apoptosis, count the number of apoptotic nuclei and the total number of nuclei in several random fields of view. Express the result as the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Plate sarcoma CSCs in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL propidium (B1200493) iodide and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the propidium iodide fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Acetylated Histones

This protocol is to assess the effect of this compound on the acetylation of histone H3.

-

Protein Extraction: Treat sarcoma CSCs with this compound (e.g., 0.5 µM and 2 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against acetyl-histone H3 (e.g., at a 1:1000 dilution). Also, probe a separate membrane or the same stripped membrane with an antibody against total histone H3 or β-actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects, based on the known mechanisms of HDAC inhibitors.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general experimental workflow for characterizing the biological effects of this compound on cancer cell lines.

Caption: General workflow for in vitro evaluation.

Conclusion

This compound is a potent pan-HDAC inhibitor with promising anti-cancer activity, particularly against sarcoma cancer stem cells. Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest, apoptosis, and cellular differentiation. While the initial characterization of this compound has provided valuable insights, further research is required to establish a comprehensive profile of its activity across a wider range of cancer cell lines and to elucidate the specific signaling pathways it modulates. The detailed experimental protocols provided in this guide serve as a foundation for future investigations into the therapeutic potential of this compound.

References

- 1. Histone deacetylase inhibitor ITF2357 leads to apoptosis and enhances doxorubicin cytotoxicity in preclinical models of human sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel histone acetylation-associated gene signature with prognostic value in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biological Activity of MC1742 on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1742 is a potent, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer activity, particularly against sarcoma cancer stem cells (CSCs). By inhibiting a broad range of HDAC isoforms, this compound induces an increase in the acetylation of histone and non-histone proteins, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. This technical guide provides a comprehensive overview of the biological activity of this compound on cancer cell lines, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.

HDAC inhibitors have emerged as a promising class of anti-cancer agents. By preventing the deacetylation of histones, these molecules can restore the expression of silenced tumor suppressor genes, leading to a variety of anti-tumor effects. This compound is a novel hydroxamate-based HDAC inhibitor with potent activity against multiple HDAC isoforms.[1][2][3] This document synthesizes the current knowledge on the biological effects of this compound on cancer cell lines, with a focus on sarcoma CSCs.

Quantitative Data Summary

HDAC Inhibitory Activity

This compound has been shown to be a potent inhibitor of several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) for this compound against a panel of recombinant human HDAC enzymes are presented in Table 1.[1][2][3]

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 100 |

| HDAC2 | 110 |

| HDAC3 | 20 |

| HDAC6 | 7 |

| HDAC8 | 610 |

| HDAC10 | 40 |

| HDAC11 | 100 |

| Table 1: Inhibitory Activity of this compound against HDAC Isoforms. The IC50 values demonstrate the potent and broad-spectrum inhibitory activity of this compound.[1][2][3] |

Anti-proliferative Activity on Cancer Cell Lines

(Note: A comprehensive table of IC50 values for this compound against various cancer cell lines would be included here if the data were publicly available.)

Induction of Apoptosis in Sarcoma Cancer Stem Cells

This compound has been observed to induce apoptosis in sarcoma CSCs in a dose-dependent manner.[4] Treatment with this compound leads to characteristic morphological changes of apoptosis, including chromatin condensation and nuclear fragmentation.

(Note: A table summarizing the percentage of apoptotic cells in different sarcoma CSC lines (e.g., MG-63, A204, Ewing's sarcoma) at various concentrations and time points of this compound treatment would be presented here if the quantitative data were available.)

Cell Cycle Arrest in Sarcoma Cancer Stem Cells

The effect of this compound on the cell cycle distribution of sarcoma CSCs has not been quantitatively detailed in available literature. As an HDAC inhibitor, it is hypothesized to cause cell cycle arrest, a common mechanism for this class of drugs.

(Note: A table detailing the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound would be included here based on future experimental findings.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Hoechst 33342 Staining)

This protocol is for the morphological assessment of apoptosis.

-

Cell Culture and Treatment: Grow sarcoma CSCs on glass coverslips in a 24-well plate. Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 48 hours.

-

Cell Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells twice with PBS and then stain with 1 µg/mL Hoechst 33342 solution in PBS for 10 minutes in the dark.

-

Mounting and Visualization: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

-

Quantification: To quantify apoptosis, count the number of apoptotic nuclei and the total number of nuclei in several random fields of view. Express the result as the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Plate sarcoma CSCs in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the propidium iodide fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Acetylated Histones

This protocol is to assess the effect of this compound on the acetylation of histone H3.

-

Protein Extraction: Treat sarcoma CSCs with this compound (e.g., 0.5 µM and 2 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against acetyl-histone H3 (e.g., at a 1:1000 dilution). Also, probe a separate membrane or the same stripped membrane with an antibody against total histone H3 or β-actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects, based on the known mechanisms of HDAC inhibitors.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general experimental workflow for characterizing the biological effects of this compound on cancer cell lines.

Caption: General workflow for in vitro evaluation.

Conclusion

This compound is a potent pan-HDAC inhibitor with promising anti-cancer activity, particularly against sarcoma cancer stem cells. Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest, apoptosis, and cellular differentiation. While the initial characterization of this compound has provided valuable insights, further research is required to establish a comprehensive profile of its activity across a wider range of cancer cell lines and to elucidate the specific signaling pathways it modulates. The detailed experimental protocols provided in this guide serve as a foundation for future investigations into the therapeutic potential of this compound.

References

- 1. Histone deacetylase inhibitor ITF2357 leads to apoptosis and enhances doxorubicin cytotoxicity in preclinical models of human sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel histone acetylation-associated gene signature with prognostic value in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Obtusilactone A-Mediated Osteogenesis in Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesenchymal stem cells (MSCs) represent a cornerstone of regenerative medicine, holding immense promise for bone tissue engineering and the treatment of skeletal defects. The directed differentiation of MSCs into osteoblasts is a critical area of investigation, with small molecules emerging as potent and precise tools for inducing osteogenesis. This technical guide provides a comprehensive overview of the pro-osteogenic effects of Obtusilactone A (OA), a natural pure compound isolated from Cinnamomum kotoense. We detail the quantitative effects of OA on key osteogenic markers, provide standardized experimental protocols for assessing its efficacy, and visualize the implicated signaling pathways. This document serves as a resource for researchers seeking to understand and apply Obtusilactone A in the context of bone regeneration.

Introduction to Obtusilactone A and Osteogenesis

Obtusilactone A (OA) is a naturally occurring compound that has demonstrated significant bioactivity, including anti-cancer properties. Recent research has unveiled its potent osteoinductive capabilities, positioning it as a promising candidate for therapeutic applications in bone repair and regeneration. OA has been shown to stimulate the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) by enhancing the expression of critical osteogenic markers, increasing alkaline phosphatase (ALP) activity, and promoting extracellular matrix mineralization.[1]

The process of osteogenesis from MSCs is a complex and highly regulated cascade of events involving the activation of specific signaling pathways and the expression of a suite of transcription factors and bone matrix proteins. Key master regulators of this process include Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which orchestrate the expression of downstream genes essential for osteoblast maturation and function.[2][3]

Quantitative Effects of Obtusilactone A on Osteogenesis

The osteoinductive properties of Obtusilactone A have been quantified through various in vitro assays assessing gene expression, enzyme activity, and matrix mineralization. The following tables summarize the reported effects of OA on BMSCs.

Table 1: Effect of Obtusilactone A on Osteogenic Gene Expression in BMSCs

| Gene Marker | Treatment | Fold Change vs. Control | Time Point |

| Runx2 | Obtusilactone A | Markedly Increased | 2 days |

| BMP2 | Obtusilactone A | Markedly Increased | 2 days |

| Collagen I | Obtusilactone A | Slightly Increased | 2 days |

| Osteocalcin | Obtusilactone A | Markedly Increased | 2 days |

Data synthesized from studies on Obtusilactone A-treated BMSCs.[1]

Table 2: Effect of Obtusilactone A on Osteogenic Markers in BMSCs

| Assay | Treatment | Outcome |

| Alkaline Phosphatase (ALP) Activity | Obtusilactone A | Stimulated |

| Mineralization (Alizarin Red S Staining) | Obtusilactone A | Facilitated |

Summary of findings from in vitro studies on Obtusilactone A.[1]

Signaling Pathways in Obtusilactone A-Induced Osteogenesis

Obtusilactone A appears to exert its pro-osteogenic effects through the upregulation of key signaling molecules. The enhancement of Bone Morphogenetic Protein 2 (BMP2) and the master transcription factor Runx2 are central to its mechanism of action.[1] BMPs are potent growth factors that play a crucial role in bone formation by activating the Smad signaling pathway, which in turn leads to the upregulation of Runx2.[3] Runx2 then directs the expression of a cascade of osteoblast-specific genes.

Experimental Protocols

The following protocols provide a framework for inducing and assessing the osteogenic differentiation of MSCs in response to Obtusilactone A.

Mesenchymal Stem Cell Culture and Osteogenic Induction

This protocol describes the basic culture of MSCs and the initiation of osteogenic differentiation with the addition of Obtusilactone A.

Materials:

-

Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)

-

Low-glucose Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Dexamethasone

-

β-glycerophosphate

-

L-ascorbic acid-2-phosphate

-

Obtusilactone A (stock solution)

-

6-well tissue culture plates

Procedure:

-

Culture BMSCs in low-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the BMSCs into 6-well plates at a density of 4 x 10^4 cells per cm^2.[1]

-

Allow the cells to adhere and grow until they reach approximately 80% confluency.

-

Prepare the Osteoinductive Medium (OIM) by supplementing the growth medium with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 0.1 mM L-ascorbic acid-2-phosphate.[1]

-

Remove the growth medium and replace it with OIM.

-

For the experimental group, add Obtusilactone A to the OIM at the desired final concentration. The control group should receive the vehicle control.

-

Incubate the cells for the desired experimental duration, changing the medium every 2-3 days.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression of key osteogenic genes.

Procedure:

-

At the designated time points, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for Runx2, BMP2, Collagen I, Osteocalcin, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

Procedure:

-

After the induction period, wash the cells with PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Use a commercial ALP activity assay kit to measure the enzymatic activity in the cell lysates, typically by measuring the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol.

-

Normalize the ALP activity to the total protein concentration of the lysate.

Alizarin Red S Staining for Mineralization

This staining method detects calcium deposits, a hallmark of late-stage osteogenic differentiation.

Procedure:

-

At the end of the culture period, fix the cells with 4% paraformaldehyde.

-

Wash the fixed cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

-

Wash away the excess stain with deionized water.

-

Visualize and document the red-orange calcium deposits using a microscope.

-

For quantification, the stain can be eluted with a solution of 10% acetic acid and 10% ammonium (B1175870) hydroxide (B78521) and the absorbance measured.

Conclusion

Obtusilactone A has emerged as a potent small molecule inducer of osteogenesis in mesenchymal stem cells. Its ability to upregulate key osteogenic markers such as BMP2 and Runx2, coupled with its demonstrated capacity to enhance ALP activity and matrix mineralization, underscores its therapeutic potential in the field of bone regeneration. The protocols and data presented in this guide provide a solid foundation for further investigation and application of Obtusilactone A in both basic research and translational medicine. Further studies are warranted to elucidate the complete signaling network activated by Obtusilactone A and to evaluate its efficacy and safety in preclinical in vivo models of bone defects.

References

- 1. Enhancement of Bone Marrow-Derived Mesenchymal Stem Cell Osteogenesis and New Bone Formation in Rats by Obtusilactone A [mdpi.com]

- 2. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Obtusilactone A-Mediated Osteogenesis in Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesenchymal stem cells (MSCs) represent a cornerstone of regenerative medicine, holding immense promise for bone tissue engineering and the treatment of skeletal defects. The directed differentiation of MSCs into osteoblasts is a critical area of investigation, with small molecules emerging as potent and precise tools for inducing osteogenesis. This technical guide provides a comprehensive overview of the pro-osteogenic effects of Obtusilactone A (OA), a natural pure compound isolated from Cinnamomum kotoense. We detail the quantitative effects of OA on key osteogenic markers, provide standardized experimental protocols for assessing its efficacy, and visualize the implicated signaling pathways. This document serves as a resource for researchers seeking to understand and apply Obtusilactone A in the context of bone regeneration.

Introduction to Obtusilactone A and Osteogenesis

Obtusilactone A (OA) is a naturally occurring compound that has demonstrated significant bioactivity, including anti-cancer properties. Recent research has unveiled its potent osteoinductive capabilities, positioning it as a promising candidate for therapeutic applications in bone repair and regeneration. OA has been shown to stimulate the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) by enhancing the expression of critical osteogenic markers, increasing alkaline phosphatase (ALP) activity, and promoting extracellular matrix mineralization.[1]

The process of osteogenesis from MSCs is a complex and highly regulated cascade of events involving the activation of specific signaling pathways and the expression of a suite of transcription factors and bone matrix proteins. Key master regulators of this process include Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which orchestrate the expression of downstream genes essential for osteoblast maturation and function.[2][3]

Quantitative Effects of Obtusilactone A on Osteogenesis

The osteoinductive properties of Obtusilactone A have been quantified through various in vitro assays assessing gene expression, enzyme activity, and matrix mineralization. The following tables summarize the reported effects of OA on BMSCs.

Table 1: Effect of Obtusilactone A on Osteogenic Gene Expression in BMSCs

| Gene Marker | Treatment | Fold Change vs. Control | Time Point |

| Runx2 | Obtusilactone A | Markedly Increased | 2 days |

| BMP2 | Obtusilactone A | Markedly Increased | 2 days |

| Collagen I | Obtusilactone A | Slightly Increased | 2 days |

| Osteocalcin | Obtusilactone A | Markedly Increased | 2 days |

Data synthesized from studies on Obtusilactone A-treated BMSCs.[1]

Table 2: Effect of Obtusilactone A on Osteogenic Markers in BMSCs

| Assay | Treatment | Outcome |

| Alkaline Phosphatase (ALP) Activity | Obtusilactone A | Stimulated |

| Mineralization (Alizarin Red S Staining) | Obtusilactone A | Facilitated |

Summary of findings from in vitro studies on Obtusilactone A.[1]

Signaling Pathways in Obtusilactone A-Induced Osteogenesis

Obtusilactone A appears to exert its pro-osteogenic effects through the upregulation of key signaling molecules. The enhancement of Bone Morphogenetic Protein 2 (BMP2) and the master transcription factor Runx2 are central to its mechanism of action.[1] BMPs are potent growth factors that play a crucial role in bone formation by activating the Smad signaling pathway, which in turn leads to the upregulation of Runx2.[3] Runx2 then directs the expression of a cascade of osteoblast-specific genes.

Experimental Protocols

The following protocols provide a framework for inducing and assessing the osteogenic differentiation of MSCs in response to Obtusilactone A.

Mesenchymal Stem Cell Culture and Osteogenic Induction

This protocol describes the basic culture of MSCs and the initiation of osteogenic differentiation with the addition of Obtusilactone A.

Materials:

-

Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)

-

Low-glucose Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Dexamethasone

-

β-glycerophosphate

-

L-ascorbic acid-2-phosphate

-

Obtusilactone A (stock solution)

-

6-well tissue culture plates

Procedure:

-

Culture BMSCs in low-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the BMSCs into 6-well plates at a density of 4 x 10^4 cells per cm^2.[1]

-

Allow the cells to adhere and grow until they reach approximately 80% confluency.

-

Prepare the Osteoinductive Medium (OIM) by supplementing the growth medium with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 0.1 mM L-ascorbic acid-2-phosphate.[1]

-

Remove the growth medium and replace it with OIM.

-

For the experimental group, add Obtusilactone A to the OIM at the desired final concentration. The control group should receive the vehicle control.

-

Incubate the cells for the desired experimental duration, changing the medium every 2-3 days.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression of key osteogenic genes.

Procedure:

-

At the designated time points, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for Runx2, BMP2, Collagen I, Osteocalcin, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

Procedure:

-

After the induction period, wash the cells with PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Use a commercial ALP activity assay kit to measure the enzymatic activity in the cell lysates, typically by measuring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

-

Normalize the ALP activity to the total protein concentration of the lysate.

Alizarin Red S Staining for Mineralization

This staining method detects calcium deposits, a hallmark of late-stage osteogenic differentiation.

Procedure:

-

At the end of the culture period, fix the cells with 4% paraformaldehyde.

-

Wash the fixed cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

-

Wash away the excess stain with deionized water.

-

Visualize and document the red-orange calcium deposits using a microscope.

-

For quantification, the stain can be eluted with a solution of 10% acetic acid and 10% ammonium hydroxide and the absorbance measured.

Conclusion

Obtusilactone A has emerged as a potent small molecule inducer of osteogenesis in mesenchymal stem cells. Its ability to upregulate key osteogenic markers such as BMP2 and Runx2, coupled with its demonstrated capacity to enhance ALP activity and matrix mineralization, underscores its therapeutic potential in the field of bone regeneration. The protocols and data presented in this guide provide a solid foundation for further investigation and application of Obtusilactone A in both basic research and translational medicine. Further studies are warranted to elucidate the complete signaling network activated by Obtusilactone A and to evaluate its efficacy and safety in preclinical in vivo models of bone defects.

References

- 1. Enhancement of Bone Marrow-Derived Mesenchymal Stem Cell Osteogenesis and New Bone Formation in Rats by Obtusilactone A [mdpi.com]

- 2. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]